molecular formula C8H5ClN2O3S B1437426 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride CAS No. 81870-98-6

4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride

Cat. No. B1437426
CAS RN: 81870-98-6
M. Wt: 244.66 g/mol
InChI Key: OVVWJBGQGDOQIG-UHFFFAOYSA-N
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Description

“4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride” is a synthetic compound with the CAS Number: 81870-98-6 . It has a molecular weight of 244.66 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-oxo-3,4-dihydro-6-quinazolinesulfonyl chloride . The InChI code for this compound is 1S/C8H5ClN2O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) .

Scientific Research Applications

Synthesis and Structural Analysis

4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride plays a significant role in the synthesis of complex chemical compounds. For instance, Hayun et al. (2012) described the synthesis of a compound using this chemical, demonstrating its utility in forming sulfonyl chloride products which are then further modified through reactions like amidation (Hayun, Hanafi, Yanuar, & Hudiyono, 2012). Similarly, Kalogirou et al. (2021) reported its use in producing specific oxime derivatives, showcasing its versatility in chemical synthesis (Kalogirou, Kourtellaris, & Koutentis, 2021).

Application in Green Chemistry

The compound finds application in green chemistry as well. Azimi and Azizian (2016) demonstrated a one-pot, solvent-free method for synthesizing 2,3-dihydroquinazoline-4(1H)-ones using similar chemicals, indicating the potential for environmentally friendly applications of 4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride (Azimi & Azizian, 2016).

Role in Pharmaceutical Research

In pharmaceutical research, this compound is useful in the creation of novel molecules with potential therapeutic properties. For example, Reddy et al. (2012) discussed the synthesis of novel quinazolin-4-one derivatives, a process that could lead to the discovery of new drugs (Reddy, Naidu, & Dubey, 2012).

Development of Antioxidants

Habib et al. (2014) explored its use in developing new antioxidant additives for lubricating oils, signifying its applicability in industrial and chemical sectors (Habib, Hassan, & El‐Mekabaty, 2014).

Safety And Hazards

The compound is classified as dangerous and has a hazard class of 8 . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-oxo-3H-quinazoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVWJBGQGDOQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride

CAS RN

81870-98-6
Record name 4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Barlaam, TG Bird… - Journal of medicinal …, 1999 - ACS Publications
Tumor necrosis factor α convertase (TACE), the enzyme responsible for the processing of pro-TNFα to TNFα, has been reported to be a metalloproteinase closely related to matrix …
Number of citations: 142 pubs.acs.org

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